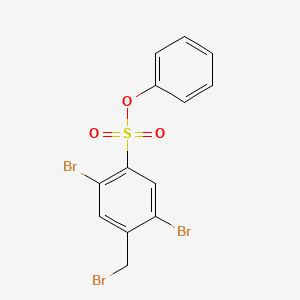
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of multiple bromine atoms and a sulfonate group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of phenyl benzene-1-sulfonate under controlled conditions. The reaction is carried out by slowly adding bromine to a solution of phenyl benzene-1-sulfonate in the presence of a catalyst, such as iron(III) bromide, at a temperature range of 160-180°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives under specific conditions.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Phenol derivatives.
Oxidation: Sulfone derivatives.
Reduction: Less brominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate involves its interaction with various molecular targets. The bromine atoms and the sulfonate group play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl 2,5-dibromo-4-methylbenzene-1-sulfonate
- Phenyl 2,5-dibromo-4-(chloromethyl)benzene-1-sulfonate
- Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate
Uniqueness
The specific arrangement of these functional groups allows for unique interactions and reactions that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
832726-30-4 |
|---|---|
Molekularformel |
C13H9Br3O3S |
Molekulargewicht |
485.0 g/mol |
IUPAC-Name |
phenyl 2,5-dibromo-4-(bromomethyl)benzenesulfonate |
InChI |
InChI=1S/C13H9Br3O3S/c14-8-9-6-12(16)13(7-11(9)15)20(17,18)19-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI-Schlüssel |
MYOAOAWZYBDVOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Br)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


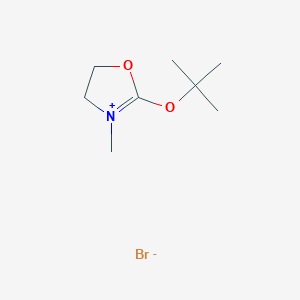

![(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile](/img/structure/B14217924.png)
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
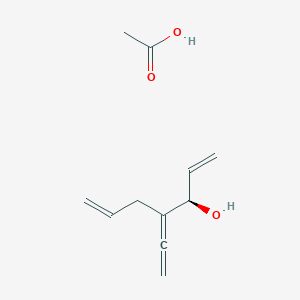
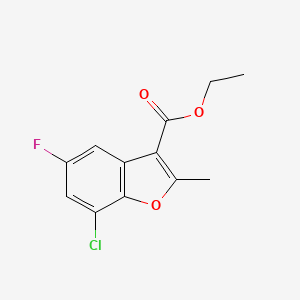
![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
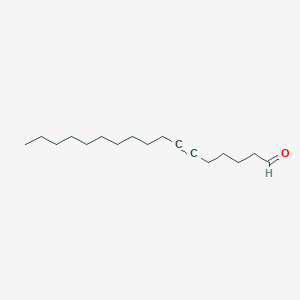
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)
![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
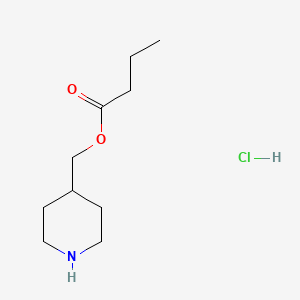
methanone](/img/structure/B14218003.png)
